N'-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide
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Overview
Description
N’-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzochromene core, a sulfonyl group, and a carbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzochromene core, the introduction of the sulfonyl group, and the attachment of the carbohydrazide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
N’-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find applications in the development of new materials, catalysts, or other industrially relevant products.
Mechanism of Action
The mechanism of action of N’-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl and carbohydrazide groups may play crucial roles in binding to target proteins or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzochromene derivatives and sulfonyl-containing compounds. Examples include:
- N-(4-(azepan-1-ylsulfonyl)benzoyl)-4-oxo-4a,8a-dihydro-4H-chromene-2-carbohydrazide
- 4-oxo-4a,8a-dihydro-4H-chromene-2-carbohydrazide derivatives
Uniqueness
N’-(4-(azepan-1-ylsulfonyl)benzoyl)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N'-[4-(azepan-1-ylsulfonyl)benzoyl]-3-oxobenzo[f]chromene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O6S/c31-25(19-9-12-20(13-10-19)37(34,35)30-15-5-1-2-6-16-30)28-29-26(32)23-17-22-21-8-4-3-7-18(21)11-14-24(22)36-27(23)33/h3-4,7-14,17H,1-2,5-6,15-16H2,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFZQPBYWZHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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